molecular formula C13H8ClNO2S B14910863 4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile

4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile

Cat. No.: B14910863
M. Wt: 277.73 g/mol
InChI Key: VWDCIIWLUVRLBM-UHFFFAOYSA-N
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Description

4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a benzonitrile core linked to a 5-chlorothiophene moiety via a ketone-containing ethoxy spacer, a structural motif present in compounds investigated for various biological activities. The 5-chlorothiophene unit is a common pharmacophore found in bioactive molecules; for instance, related (5-chlorothiophen-2-yl)carbonyl derivatives have been incorporated into complex prolinamide structures studied as inhibitors of enzymes like glutaminyl-peptide cyclotransferase . This suggests the compound's potential utility as a synthetic intermediate or building block ( synthon ) for constructing more complex chemical entities aimed at modulating biological targets. Its molecular framework makes it a valuable precursor for researchers developing novel small-molecule probes and potential therapeutic agents, particularly in areas such as neuroscience and oncology. The compound can be used in cross-coupling reactions, amide bond formation, or other transformations to generate diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. It is supplied as a high-purity solid for research applications. This product is intended for laboratory research purposes only and is not classified or intended for drug, animal drug, medical device, or cosmetic use, nor for human consumption.

Properties

Molecular Formula

C13H8ClNO2S

Molecular Weight

277.73 g/mol

IUPAC Name

4-[2-(5-chlorothiophen-2-yl)-2-oxoethoxy]benzonitrile

InChI

InChI=1S/C13H8ClNO2S/c14-13-6-5-12(18-13)11(16)8-17-10-3-1-9(7-15)2-4-10/h1-6H,8H2

InChI Key

VWDCIIWLUVRLBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCC(=O)C2=CC=C(S2)Cl

Origin of Product

United States

Preparation Methods

Formation of the Oxoethoxy Bridge

The oxoethoxy linker is introduced via Williamson ether synthesis :

  • 4-Hydroxybenzonitrile reacts with ethyl bromoacetate in the presence of potassium carbonate, yielding 4-(2-ethoxy-2-oxoethoxy)benzonitrile.
  • Saponification with aqueous NaOH generates the sodium salt of 4-(2-oxoethoxy)benzonitrile.

Acylation with 5-Chlorothiophene-2-carbonyl Chloride

The sodium salt undergoes nucleophilic acyl substitution with 5-chlorothiophene-2-carbonyl chloride in anhydrous THF, producing the target compound.

Reaction Conditions :

  • Temperature : 0–5°C to minimize hydrolysis.
  • Solvent : Tetrahydrofuran (THF) enhances electrophilicity of the acid chloride.
  • Workup : Quenching with sodium sulfite removes excess chlorine.

Alternative Pathways and Industrial Adaptations

One-Pot Sequential Functionalization

A streamlined approach combines chlorination, oxidation, and coupling in a single reactor:

  • 2-Thiophenecarboxaldehyde is chlorinated in situ.
  • The intermediate aldehyde is oxidized to the acid and converted to the acid chloride.
  • Direct coupling with 4-(2-oxoethoxy)benzonitrile occurs without isolation.

Advantages :

  • Reduced purification steps.
  • Overall yield improvement (85–90%).

Characterization and Quality Control

Spectroscopic Data :

  • 1H NMR (CDCl3) : δ 7.58 (d, 2H, Ar-H), 7.25 (s, 1H, Th-H), 4.85 (s, 2H, OCH2), 3.90 (s, 3H, COCH3).
  • HPLC Purity : >99% achieved via recrystallization.

Impurity Profiling :

  • Residual solvents (dichloromethane, THF) are monitored using GC-MS.
  • Chlorinated byproducts are controlled below 0.1% via sodium sulfite quenching.

Industrial-Scale Optimization

Solvent and Energy Efficiency

  • Closed-loop systems : Dichloromethane is recovered via distillation (90% efficiency).
  • Exothermic reaction management : Jacketed reactors maintain temperatures during chlorination.

Cost Reduction Strategies

  • Bulk reagent procurement : Chlorine gas and sodium hydroxide are sourced at scale.
  • Catalyst longevity : Vanadium-based catalysts exhibit >1,000-hour lifespans in ammoxidation.

Chemical Reactions Analysis

Types of Reactions

4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or other biochemical interactions.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Molecular Formula Key Functional Groups Key Properties/Applications Reference
4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile C₁₃H₈ClNO₂S Chlorothiophene, benzonitrile, ketone Antimicrobial potential
4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile C₁₂H₁₀N₂O₃S Thiazolidinedione, benzonitrile Potential antidiabetic activity (PPAR-γ modulation)
4-(2-(4-Hydroxyphenyl)-2-oxoethoxy)benzonitrile (Compound 1) C₁₅H₁₁NO₃ Hydroxyphenyl, benzonitrile, ketone Photochemically reactive under UV light
4-[2-(Aminooxy)ethoxy]benzonitrile C₉H₁₀N₂O₂ Aminooxy, benzonitrile High-yield synthesis (96%), conjugation applications
4-(1-(2-(5-Chlorothiophen-2-yl)-2-oxoethyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile (85) C₁₇H₁₃ClN₄O₃S Imidazolidinone, chlorothiophene Antimicrobial activity (62% yield)

Spectroscopic and Stability Analysis

  • NMR Data: The target compound exhibits distinct signals in $ ^1H $ NMR (e.g., δ 9.25 for imidazolidinone NH) and $ ^{13}C $ NMR (δ 184.9 for ketone), confirming structural integrity .
  • Photostability : Unlike Compound 1, which degrades under UV light (evidenced by decreasing absorbance at 275 nm), the chlorothiophene group in the target compound may enhance stability due to electron-withdrawing effects .

Key Research Findings and Implications

Structural Flexibility : Substituting the chlorothiophene group with hydroxyphenyl or thiazolidinedione alters reactivity and biological targets.

Synthetic Optimization: Lower yields in the target compound’s synthesis (62%) compared to aminooxy analogues (96%) indicate opportunities for methodological refinement .

Stability-Reactivitiy Trade-off : The chlorothiophene group enhances stability but may reduce photochemical utility compared to hydroxyphenyl derivatives .

Q & A

Q. What are the recommended synthetic routes for 4-(2-(5-Chlorothiophen-2-yl)-2-oxoethoxy)benzonitrile?

A plausible method involves nucleophilic substitution between a 5-chlorothiophen-2-yl carbonyl derivative (e.g., 5-chloro-2-(chloroacetyl)thiophene) and 4-hydroxybenzonitrile. The reaction can be optimized under basic conditions (e.g., K₂CO₃ in DMF) to facilitate ether bond formation . Purification typically employs column chromatography using gradients of ethyl acetate/hexane. Yield optimization may require temperature control (60–80°C) and inert atmospheres to prevent hydrolysis of the oxoethoxy group .

Q. How should researchers characterize this compound’s purity and structural identity?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the benzonitrile group (~110 ppm for C≡N in ¹³C NMR) and the chlorothiophene moiety (aromatic protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (calculated for C₁₃H₈ClNO₂S: 289.02 g/mol).
  • X-ray Crystallography : If crystalline, single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for analogous chlorinated aromatic ethers .

Q. What safety precautions are critical during handling?

While specific GHS data for this compound is unavailable, structurally similar benzonitrile derivatives require:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of vapors, as nitriles can release toxic gases upon decomposition .
  • Storage : Keep in sealed containers under dry, inert conditions (argon or nitrogen) to prevent degradation .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity of the oxoethoxy group?

The oxoethoxy group’s stability under acidic/basic conditions is context-dependent. For example:

  • Hydrolysis Risk : In aqueous media, the ester may hydrolyze to a carboxylic acid. Stability studies (e.g., HPLC monitoring at pH 3–10) are advised to define reaction boundaries .
  • Coupling Reactions : The ketone moiety could participate in nucleophilic additions (e.g., Grignard reactions), but competing hydrolysis necessitates anhydrous conditions . Methodological validation via control experiments (e.g., FT-IR tracking of carbonyl peaks) is recommended .

Q. What computational approaches predict this compound’s electronic properties for material science applications?

  • DFT Calculations : Gaussian or ORCA software can model HOMO/LUMO energies to assess electron-withdrawing effects of the nitrile and chlorothiophene groups, which influence charge transport in organic semiconductors .
  • Solubility Parameters : COSMO-RS simulations predict solubility in solvents like DMSO or THF, critical for thin-film fabrication .

Q. How can researchers design biological activity assays given limited pharmacological data?

  • Target Identification : Molecular docking (AutoDock Vina) against kinases or GPCRs can prioritize targets, leveraging the chlorothiophene’s affinity for hydrophobic binding pockets .
  • Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells, noting that benzonitrile derivatives may require concentrations ≤10 µM to avoid nonspecific toxicity .

Q. What strategies resolve spectral overlaps in NMR analysis?

  • 2D NMR (HSQC, HMBC) : Differentiate aromatic proton signals from the benzonitrile and chlorothiophene rings .
  • Deuterated Solvents : Use DMSO-d₆ to sharpen peaks and reduce exchange broadening of labile protons .

Methodological Notes

  • Data Validation : Cross-reference spectral data with analogous compounds (e.g., 2-(4-chlorophenoxy)benzonitrile ) to confirm assignments.
  • Synthetic Reproducibility : Document reaction parameters (e.g., equivalents of base, solvent purity) meticulously, as minor variations can alter yields .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for chlorinated byproducts .

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